Tesetaxel

Description

This compound is a semi-synthetic, orally bioavailable taxane derivative with potential antineoplastic and antiangiogenic properties. This compound binds to and stabilizes tubulin, promoting microtubule assembly and thereby preventing microtubule depolymerization. This may lead to cell cycle arrest and an inhibition of cell proliferation. This agent may also inhibit pro-angiogenic factors such as vascular endothelial growth factor (VEGF). As it represents poor substrate for P-glycoprotein-related drug resistance mechanisms, this agent may be useful for treating multi-drug resistant tumors.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

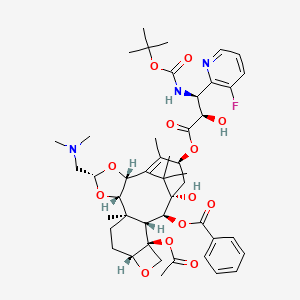

structure in first source

Properties

IUPAC Name |

[(2R,4S,6S,7R,10R,13S,14R,15S,16S,18S)-13-acetyloxy-4-[(dimethylamino)methyl]-18-[(2R,3S)-3-(3-fluoropyridin-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-16-hydroxy-7,19,20,20-tetramethyl-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H60FN3O13/c1-24-28(58-40(54)34(52)33(32-27(47)17-14-20-48-32)49-41(55)63-42(3,4)5)21-46(56)38(61-39(53)26-15-12-11-13-16-26)36-44(8,19-18-29-45(36,23-57-29)62-25(2)51)37-35(31(24)43(46,6)7)59-30(60-37)22-50(9)10/h11-17,20,28-30,33-38,52,56H,18-19,21-23H2,1-10H3,(H,49,55)/t28-,29+,30+,33-,34+,35+,36-,37+,38-,44+,45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODVSQKJJIBWPZ-VLLPJHQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C(C4(CCC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)OC(O3)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]3[C@H]([C@@]4(CC[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)O[C@@H](O3)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H60FN3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870326 | |

| Record name | Tesetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333754-36-2 | |

| Record name | Tesetaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333754-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tesetaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333754362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG97LO5M8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tesetaxel on Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesetaxel (formerly known as DJ-927) is a novel, orally bioavailable taxane derivative that, like other members of the taxane class, exerts its cytotoxic effects by promoting the stabilization of microtubules. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, contextualized within the broader understanding of taxane-microtubule interactions. It details the binding site on β-tubulin, the subsequent conformational changes that lead to microtubule stabilization, and the downstream cellular consequences. This document also provides detailed protocols for key experiments used to elucidate this mechanism and summarizes available quantitative data to facilitate comparative analysis. Although the clinical development of this compound was discontinued, a thorough understanding of its mechanism of action remains valuable for the ongoing development of microtubule-targeting agents.[1]

Introduction to this compound and Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation and function of the mitotic spindle during cell division.

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They are broadly classified into two groups: microtubule-destabilizing agents (e.g., vinca alkaloids) and microtubule-stabilizing agents (e.g., taxanes). Taxanes, including the widely used paclitaxel and docetaxel, are highly effective anticancer drugs.[2][3] this compound was developed as a third-generation oral taxane with properties such as a poor affinity for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of multidrug resistance.[1] Preclinical studies indicated that this compound has greater antitumor activity than paclitaxel or docetaxel across a range of tumor cell lines.[4]

The Molecular Mechanism of this compound-Induced Microtubule Stabilization

As a taxane, this compound shares the fundamental mechanism of action with paclitaxel and docetaxel, which involves binding to β-tubulin and promoting microtubule stabilization.[3][5] This stabilization disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and ultimately, apoptotic cell death.[3]

Binding to the Taxane Site on β-Tubulin

This compound binds to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer, known as the taxane-binding site.[6] This site is located on the luminal side of the microtubule.[6] Structural studies with other taxanes have revealed that this binding is preferential for assembled microtubules over free tubulin dimers.[2] This preference is attributed to a conformational reorganization of the M-loop of β-tubulin that occurs upon microtubule assembly, which makes the taxane-binding site more accessible.[2]

Conformational Changes and Promotion of Polymerization

The binding of a taxane to β-tubulin induces a conformational change in the tubulin dimer that favors a "straight" conformation, which is more conducive to polymerization.[2] This contrasts with the "curved" conformation of unpolymerized, GTP-bound tubulin. By stabilizing the straight conformation, taxanes effectively lower the critical concentration of tubulin required for polymerization, thereby promoting the assembly of microtubules.[7]

The key structural element involved in this stabilization is the M-loop of β-tubulin, which is involved in establishing lateral contacts between adjacent protofilaments within a microtubule.[2] Taxanes are thought to stabilize these lateral interactions, thereby strengthening the entire microtubule structure.[2]

Suppression of Microtubule Dynamics and Cellular Consequences

The primary consequence of this compound's interaction with tubulin is the suppression of microtubule dynamics. This includes a reduction in both the growth and shortening rates of microtubules. The stabilized microtubules are resistant to depolymerization, leading to an accumulation of microtubule mass within the cell.

This disruption of normal microtubule dynamics has profound effects on dividing cells. The mitotic spindle, which is responsible for chromosome segregation, is unable to function correctly. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[8][9] This sustained mitotic arrest ultimately triggers apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Taxane-Induced Apoptosis

The following diagram illustrates the general signaling pathway from taxane binding to the induction of apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Microtubule Stabilization

The following diagram outlines a typical experimental workflow to assess the microtubule-stabilizing activity of a compound like this compound.

Caption: Experimental workflow for evaluating microtubule-stabilizing agents.

Quantitative Data on Taxane-Microtubule Interactions

| Compound | Target | Assay | Parameter | Value | Reference |

| Paclitaxel | Yeast Tubulin (mutated) | In vitro assembly | EC50 | 1.1 µM | [3] |

| Docetaxel | Yeast Tubulin (mutated) | In vitro assembly | EC50 | 0.36 µM | [3] |

| Paclitaxel | Microtubules | Molecular Dynamics | Binding Affinity (ΔG) | -10.8 kcal/mol | [10] |

| Paclitaxel | Free Tubulin | Molecular Dynamics | Binding Affinity (ΔG) | ~ -3 kcal/mol | [10] |

| Paclitaxel | HeLa Cells | High-content tubulin assay | Potency | 4 nM | [11] |

| Paclitaxel | HeLa Cells | Biochemical polymerization | Potency | 10 nM | [11] |

| Paclitaxel | HeLa Cells | Cell cycle assay | Potency | 2 nM | [11] |

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule polymerization in vitro by monitoring the change in turbidity of a tubulin solution.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin stock solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL.

-

On ice, prepare the reaction mixture containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v) in General Tubulin Buffer.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a DMSO control.

-

Transfer the tubulin reaction mixture to the wells containing the test compound.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve.

Microtubule Co-sedimentation Assay

This assay determines the binding of a compound to microtubules by separating microtubules and associated proteins/compounds from unbound components via ultracentrifugation.

Materials:

-

Purified tubulin

-

General Tubulin Buffer (as above)

-

GTP solution (10 mM)

-

Paclitaxel (as a positive control for stabilization)

-

Test compound (this compound)

-

Glycerol cushion (60% glycerol in General Tubulin Buffer)

-

Ultracentrifuge with a fixed-angle rotor

-

SDS-PAGE equipment and reagents

Procedure:

-

Polymerize tubulin into microtubules by incubating a 2 mg/mL solution of tubulin with 1 mM GTP and 10% glycerol at 37°C for 30 minutes.

-

Stabilize the microtubules by adding paclitaxel to a final concentration of 20 µM.

-

Incubate the stabilized microtubules with various concentrations of the test compound (this compound) for 30 minutes at room temperature.

-

Carefully layer the reaction mixtures onto a 100 µL glycerol cushion in ultracentrifuge tubes.

-

Centrifuge at 100,000 x g for 30 minutes at 25°C to pellet the microtubules.

-

Carefully collect the supernatant. Wash the pellet with General Tubulin Buffer.

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE to visualize the distribution of tubulin. The amount of tubulin in the pellet fraction indicates the extent of microtubule polymerization and stabilization by the test compound.

Immunofluorescence Microscopy of Cellular Microtubules

This method allows for the direct visualization of the effects of a compound on the microtubule network in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7) grown on glass coverslips

-

Complete cell culture medium

-

Test compound (this compound)

-

Microtubule-stabilizing buffer (MTSB: 80 mM PIPES, pH 6.8, 5 mM EGTA, 1 mM MgCl2)

-

Extraction buffer (MTSB with 0.5% Triton X-100)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

-

Briefly rinse the cells with warm PBS.

-

Permeabilize the cells with extraction buffer for 1-2 minutes to remove soluble tubulin.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Taxane treatment typically results in the formation of prominent microtubule bundles and mitotic arrest with abnormal spindle formation.[12]

Conclusion

This compound is a taxane derivative that stabilizes microtubules by binding to β-tubulin, promoting polymerization, and suppressing microtubule dynamics. This mechanism of action is shared with other clinically successful taxanes. While the clinical development of this compound was halted, the study of its properties and mechanism contributes to the broader understanding of taxane-microtubule interactions and can inform the design of future microtubule-targeting anticancer agents with improved therapeutic indices. The experimental protocols detailed herein provide a robust framework for the continued investigation of such compounds.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 9. medsci.org [medsci.org]

- 10. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tesetaxel: A Semi-Synthetic, Orally Bioavailable Taxane Derivative

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Tesetaxel is a novel, semi-synthetic, orally bioavailable taxane derivative that was developed for the treatment of various solid tumors, including breast, gastric, and colorectal cancer.[1] As a third-generation taxane, it was designed to overcome some of the limitations of earlier taxanes like paclitaxel and docetaxel, such as poor oral bioavailability and susceptibility to drug resistance mechanisms. Notably, this compound is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a key driver of multidrug resistance in cancer cells.[2] This characteristic allows for effective oral administration and the potential for activity in tumors that have developed resistance to other taxanes.

This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and key findings from pivotal clinical trials. Detailed experimental protocols and structured data tables are presented to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a complex diterpene derivative with the molecular formula C₄₆H₆₀FN₃O₁₃ and a molar mass of 881.992 g·mol⁻¹.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₀FN₃O₁₃ | [3] |

| Molar Mass | 881.992 g·mol⁻¹ | [4] |

| CAS Number | 333754-36-2 | [5] |

| DrugBank Accession | DB12019 | [2] |

| Administration Route | Oral | [1] |

Mechanism of Action

Primary Mechanism: Tubulin Stabilization

Like other taxanes, the primary mechanism of action of this compound is the stabilization of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers.

This compound binds to the β-tubulin subunit of the microtubules, promoting their assembly and inhibiting their depolymerization.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Primary mechanism of action of this compound.

Downstream Signaling Pathways

While the direct interaction with tubulin is well-established, the precise downstream signaling pathways specifically modulated by this compound are not extensively detailed in publicly available literature. However, based on the known effects of other taxanes, particularly docetaxel, it is plausible that this compound influences several key signaling cascades involved in cell survival and apoptosis.

3.2.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[6] Studies on docetaxel have shown that its cytotoxic effects can be correlated with the inhibition of the PI3K/Akt signaling pathway in cancer cells.[4][5] It is hypothesized that by disrupting the microtubule network, taxanes can interfere with the intracellular trafficking of signaling molecules, thereby impacting the activity of pathways like PI3K/Akt.

Hypothesized effect of this compound on the PI3K/Akt/mTOR pathway.

3.2.2. MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7] The activation of this pathway has been linked to resistance to taxane-induced apoptosis.[8] While direct evidence for this compound's effect on this pathway is limited, the interplay between microtubule dynamics and MAPK signaling suggests that this compound could modulate its activity.

3.2.3. Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis.[4] Anti-apoptotic members like Bcl-2 and Bcl-xL can be inhibited to enhance the efficacy of chemotherapeutic agents. Studies with docetaxel have shown that combining it with Bcl-2 family inhibitors can significantly augment its anti-tumor effect.[3][9] It is plausible that this compound-induced cell stress could also be potentiated by the inhibition of these anti-apoptotic proteins.

Pharmacokinetics and Metabolism

This compound exhibits a pharmacokinetic profile that is distinct from intravenously administered taxanes. Its key features include oral bioavailability and a long terminal half-life.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Patient Population | Reference |

| Administration | Oral | Advanced Solid Tumors | [1] |

| Dosing Regimen | 27 mg/m² once every 21 days | Metastatic Breast Cancer | [10] |

| Terminal Half-life | Approximately 8 days | Not specified | [11] |

Detailed pharmacokinetic data from Phase I trials are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While comprehensive public data is limited, information from trial NCT01315431 would be particularly insightful.

Clinical Efficacy and Safety

The clinical development of this compound culminated in the pivotal Phase 3 CONTESSA trial and the Phase 2 CONTESSA 2 trial.

The CONTESSA Trial (NCT03326674)

This multinational, randomized, Phase 3 study evaluated the efficacy and safety of this compound in combination with a reduced dose of capecitabine versus capecitabine alone in patients with HER2-negative, HR-positive locally advanced or metastatic breast cancer previously treated with a taxane.[9][12]

Table 3: Key Efficacy Outcomes of the CONTESSA Trial

| Endpoint | This compound + Capecitabine (n=343) | Capecitabine Alone (n=342) | Hazard Ratio (95% CI) / p-value | Reference |

| Median PFS | 9.8 months | 6.9 months | 0.716 (0.573 - 0.895); p=0.003 | [13] |

| Overall Response Rate | 57% | 41% | p=0.0002 | [14] |

Table 4: Key Grade ≥3 Adverse Events in the CONTESSA Trial

| Adverse Event | This compound + Capecitabine | Capecitabine Alone | Reference |

| Neutropenia | 71.2% | 8.3% | [11] |

| Febrile Neutropenia | 12.8% | 1.2% | [13] |

| Diarrhea | 13.4% | 8.9% | [11] |

| Hand-foot syndrome | 6.8% | 12.2% | [11] |

| Neuropathy | 5.9% | 0.9% | [11] |

The CONTESSA 2 Trial (NCT03858972)

This Phase 2 study investigated this compound plus a reduced dose of capecitabine in patients with HER2-negative, HR-positive metastatic breast cancer who had not previously received a taxane.[1][15]

Table 5: Key Efficacy Outcomes of the CONTESSA 2 Trial

| Endpoint | Value (n=150) | 95% Confidence Interval | Reference |

| Confirmed ORR | 51% | 42% - 60% | |

| Median DoR | 9.5 months | 5.4 - 11.5 months | |

| Median PFS | 12.9 months | 8.1 months - Not Reached |

Experimental Protocols

CONTESSA Trial (NCT03326674) Protocol Outline

-

Study Design: A multinational, multicenter, randomized, open-label, Phase 3 study.[9]

-

Patient Population: Patients with HER2-negative, HR-positive locally advanced or metastatic breast cancer who had previously received a taxane in the neoadjuvant or adjuvant setting.[12]

-

Intervention Arms:

-

Primary Endpoint: Progression-Free Survival (PFS) as assessed by an Independent Radiologic Review Committee (IRC).[3]

-

Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), and Disease Control Rate (DCR).[12]

-

Tumor Assessment: Tumor assessments were performed at baseline and every 6 weeks for the first 48 weeks, and every 9 weeks thereafter.

CONTESSA trial workflow.

Preclinical Xenograft Study Protocol (General Outline)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. This compound would be administered orally at specified doses and schedules.

-

Efficacy Assessment: Tumor growth inhibition is calculated, and endpoints such as tumor regression and survival are monitored.

-

Toxicity Assessment: Animal body weight and general health are monitored for signs of toxicity.

-

Pharmacodynamic Studies: At the end of the study, tumors may be excised for analysis of biomarkers and to confirm the drug's mechanism of action.

Semi-Synthetic Manufacturing

Taxanes are complex molecules, and their total synthesis is challenging. This compound, like docetaxel, is a semi-synthetic derivative. The starting material for the semi-synthesis of many taxanes is 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively large quantities from the needles of the European yew tree (Taxus baccata).

The semi-synthetic process generally involves the esterification of the C13 hydroxyl group of a protected 10-DAB derivative with a protected side chain, followed by deprotection steps. While the specific, detailed synthesis of this compound is proprietary, it would follow a similar multi-step chemical modification of the 10-DAB core structure.

Conclusion and Future Directions

This compound represents a significant effort in the development of orally bioavailable taxanes with the potential to overcome multidrug resistance. The clinical data, particularly from the CONTESSA trial, demonstrated a statistically significant improvement in progression-free survival for patients with HER2-negative, HR-positive metastatic breast cancer. However, the development of this compound was discontinued due to the overall clinical data package being unlikely to support FDA approval.[14]

Despite its discontinuation, the research and clinical data generated for this compound provide valuable insights for the future development of oral taxanes and other anti-cancer agents. The challenges encountered with its safety profile highlight the delicate balance between efficacy and toxicity that must be carefully managed in the development of novel chemotherapeutics. Further research into the specific downstream signaling effects of this compound and other novel taxanes could lead to the identification of biomarkers for patient selection and the development of more targeted and effective combination therapies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Trial: NCT03326674 - My Cancer Genome [mycancergenome.org]

- 9. This compound Plus Reduced Dose of Capecitabine vs. Capecitabine in HER2 Negative, HR Positive, LA/MBC [clin.larvol.com]

- 10. researchgate.net [researchgate.net]

- 11. FIGO 2018 stage IB2 (2-4 cm) Cervical cancer treated with Neo-adjuvant chemotherapy followed by fertility Sparing Surgery (CONTESSA); Neo-Adjuvant Chemotherapy and Conservative Surgery in Cervical Cancer to Preserve Fertility (NEOCON-F). A PMHC, DGOG, GCIG/CCRN and multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. Odonate Therapeutics Inc Patent & Company Information - GlobalData [globaldata.com]

- 14. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

Tesetaxel (DJ-927): A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesetaxel (formerly DJ-927) is a novel, orally bioavailable taxane that demonstrated promising anti-tumor activity in preclinical and clinical studies. Its unique properties, including oral administration and its ability to overcome P-glycoprotein (P-gp) mediated multidrug resistance, positioned it as a potential advancement in the treatment of various solid tumors, particularly metastatic breast cancer. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. While clinical development was ultimately discontinued due to an unfavorable risk-benefit profile, the journey of this compound offers valuable insights into the development of oral taxanes and the challenges of cancer drug development.

Discovery and Rationale

The discovery of this compound was driven by the need to overcome the limitations of existing intravenous taxanes like paclitaxel and docetaxel. Key objectives in its development included:

-

Oral Bioavailability: To provide a more convenient and patient-friendly dosing regimen compared to intravenous infusions.

-

Overcoming Multidrug Resistance: To design a molecule that is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to conventional taxanes.[1]

-

Improved Safety Profile: To potentially reduce hypersensitivity reactions associated with the solvents used in intravenous taxane formulations.

This compound was developed by Daiichi Sankyo Co., Ltd. and was selected from a series of novel taxane derivatives for its potent anti-tumor activity, high solubility, and oral bioavailability.[1]

Synthesis of this compound

This compound is a semi-synthetic derivative of a naturally occurring taxane precursor. While a definitive, publicly available step-by-step synthesis protocol is limited, based on patent literature for similar taxanes, the synthesis of this compound likely proceeds from 10-deacetylbaccatin III (10-DAB), a readily available precursor from the needles of the yew tree.

Proposed Synthetic Pathway:

The synthesis can be conceptually broken down into two main stages: modification of the baccatin III core and attachment of the side chain.

Experimental Protocol (General Outline):

A general protocol for the semi-synthesis of a taxane analogue like this compound from 10-deacetylbaccatin III would involve:

-

Protection of Hydroxyl Groups: The C7 and C10 hydroxyl groups of 10-deacetylbaccatin III are selectively protected using suitable protecting groups to prevent unwanted side reactions.

-

Side Chain Attachment: The protected baccatin III derivative is then esterified at the C13 hydroxyl group with a protected β-lactam side chain. This is a crucial step, often requiring specific coupling agents to overcome the steric hindrance at the C13 position.

-

Deprotection: Finally, the protecting groups on the baccatin core and the side chain are removed under specific conditions to yield the final this compound molecule.

Mechanism of Action

Like other taxanes, this compound's primary mechanism of action is the stabilization of microtubules.

Signaling Pathway:

By binding to the β-tubulin subunit of microtubules, this compound promotes their assembly and inhibits their depolymerization. This disruption of the normal dynamic instability of microtubules leads to the formation of stable, nonfunctional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[2]

Preclinical Pharmacology

In Vitro Anti-proliferative Activity

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. A key feature of this compound is its ability to overcome multidrug resistance mediated by P-glycoprotein.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

P-glycoprotein Substrate Assay

Studies have shown that this compound is a poor substrate for the P-gp efflux pump. This was a significant design feature to combat acquired resistance in tumors that overexpress P-gp.

Experimental Protocol: P-glycoprotein Efflux Assay (using MDCK-MDR1 cells)

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable supports to form a polarized monolayer.

-

Bidirectional Transport: The transport of this compound across the cell monolayer is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

Inhibitor Control: The transport is also measured in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.

-

Quantification: The concentration of this compound in the receiver compartments is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

Efflux Ratio Calculation: The efflux ratio (B-to-A permeability / A-to-B permeability) is calculated. A low efflux ratio, especially in the absence of a significant change with a P-gp inhibitor, indicates that the compound is not a major substrate for P-gp.

In Vitro Microtubule Assembly Assay

The direct effect of this compound on microtubule polymerization can be assessed using an in vitro assay with purified tubulin.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

-

Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a polymerization buffer is prepared.

-

Drug Addition: this compound or a control vehicle is added to the reaction mixture.

-

Polymerization Induction: The reaction is initiated by raising the temperature to 37°C.

-

Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance) over time at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule formation.[2][3]

Clinical Development

This compound underwent extensive clinical evaluation in various solid tumors. The most significant studies were the CONTESSA series of trials in metastatic breast cancer.

Key Clinical Trials

| Trial | Phase | Patient Population | Treatment Arms | Primary Endpoint |

| CONTESSA (NCT03326674) [4][5][6][7] | 3 | HER2-, HR+ metastatic breast cancer, previously treated with a taxane | 1. This compound + reduced dose capecitabine2. Capecitabine alone | Progression-Free Survival (PFS) |

| CONTESSA 2 (NCT03858972) [4][8][9][10] | 2 | HER2-, HR+ metastatic breast cancer, not previously treated with a taxane | This compound + reduced dose capecitabine | Overall Response Rate (ORR) |

| CONTESSA TRIO (NCT03952325) [4] | 2 | Triple-negative metastatic breast cancer and HER2- metastatic breast cancer | 1. This compound + PD-(L)1 inhibitors2. This compound monotherapy | ORR and PFS |

Efficacy Data

CONTESSA Trial Results: [4]

| Endpoint | This compound + Capecitabine | Capecitabine Alone | Hazard Ratio (95% CI) | p-value |

| Median PFS | 9.8 months | 6.9 months | 0.716 (0.573-0.895) | 0.003 |

| ORR | 57% | 41% | - | 0.0002 |

CONTESSA 2 Trial Results: [4][10]

| Endpoint | Result |

| Confirmed ORR | 51% |

| Median Duration of Response | 9.5 months |

| Median PFS | 12.9 months |

Safety and Tolerability

The clinical development of this compound was ultimately halted due to safety concerns. The most significant adverse event was a high incidence of severe neutropenia.

Key Grade ≥3 Treatment-Emergent Adverse Events (CONTESSA 2): [10]

| Adverse Event | Incidence |

| Neutropenia | 74.0% |

| Leukopenia | 10.7% |

| Hypokalemia | 7.3% |

| Anemia | 6.7% |

| Hand-foot syndrome | 6.0% |

| Diarrhea | 5.3% |

| Febrile Neutropenia | 4.7% |

The high rate of severe hematologic toxicities, particularly neutropenia, was deemed to create an unfavorable benefit-risk profile, leading to the discontinuation of the this compound development program.[4]

Conclusion

This compound represented a rational and innovative approach to improving upon the therapeutic profile of the taxane class of anti-cancer agents. Its oral bioavailability and ability to circumvent P-gp-mediated resistance were significant achievements. The clinical data, particularly from the CONTESSA trials, demonstrated a clear efficacy signal in patients with metastatic breast cancer. However, the significant hematological toxicity associated with this compound ultimately outweighed its benefits, serving as a critical reminder of the challenges in developing potent, orally administered cytotoxic agents. The story of this compound provides a valuable case study for drug developers, highlighting the delicate balance between efficacy and safety that governs the success of novel cancer therapies.

References

- 1. DJ-927, a novel oral taxane, overcomes P-glycoprotein-mediated multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. targetedonc.com [targetedonc.com]

- 5. bionews.com [bionews.com]

- 6. ascopubs.org [ascopubs.org]

- 7. This compound Plus Reduced Dose of Capecitabine vs. Capecitabine in HER2 Negative, HR Positive, LA/MBC [clinicaltrials.stanford.edu]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

Preclinical Pharmacology and Toxicology of Tesetaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesetaxel (formerly DJ-927) is a novel, orally bioavailable taxane derivative that was developed to improve upon the therapeutic profile of existing taxanes like paclitaxel and docetaxel.[1][2] Its unique chemical structure confers several advantageous preclinical properties, including a long terminal plasma half-life, activity against multi-drug resistant (MDR) cancer models, and a distinct toxicity profile.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts to support further research and development in oncology. Although its clinical development was discontinued, the preclinical data offers valuable insights into the optimization of taxane-based chemotherapy.[5][6]

Preclinical Pharmacology

Mechanism of Action

Like other taxanes, this compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for mitosis and other vital cellular functions.[7][8]

-

Tubulin Binding: this compound binds to the β-tubulin subunit of microtubules.[7][8]

-

Microtubule Stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization.[7][9]

-

Mitotic Arrest: The resulting stable, non-functional microtubules disrupt the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase.[8][9]

-

Apoptosis Induction: Prolonged mitotic arrest triggers a cascade of events culminating in programmed cell death (apoptosis), which is the primary driver of its antitumor effect.[8][10]

Caption: Mechanism of action of this compound in cancer cells.

Overcoming Drug Resistance

A key preclinical feature of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance. P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing various chemotherapeutic agents, including paclitaxel and docetaxel, from cancer cells, thereby reducing their intracellular concentration and efficacy.[7][11] Preclinical studies have shown that this compound is a poor substrate for P-gp, allowing it to accumulate to cytotoxic concentrations in resistant cells.[2][12][13] This suggests potential efficacy in tumors that have acquired resistance to other taxanes.[13]

Caption: this compound bypasses P-glycoprotein (P-gp) efflux.

In Vitro Pharmacology

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those resistant to other taxanes.[14]

| Cell Line | Cancer Type | Key Finding | Reference |

| Various | Breast, Gastric, etc. | Potent cytotoxic activity observed. | [14] |

| P-gp Over-expressing | Various | Activity maintained in cell lines resistant to paclitaxel and docetaxel. | [2][13][14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: A serial dilution of this compound (and comparator agents) is prepared. The culture medium is replaced with medium containing various concentrations of the drug. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 72-96 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence is read using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC₅₀) value, which is the drug concentration required to inhibit cell growth by 50%, is calculated using non-linear regression analysis.

In Vivo Pharmacology & Efficacy

Preclinical studies in animal models, particularly human tumor xenografts in immunodeficient mice, have demonstrated the in vivo antitumor activity of this compound.[12][15]

| Animal Model | Tumor Type | Treatment Regimen | Key Efficacy Outcome | Reference |

| Nude Mice | Human Tumor Xenografts | Oral administration | Potent antitumor activity, including in taxane-resistant models. | [12][15][16] |

| Nude Mice | Breast Cancer Xenografts | Oral administration | Showed activity in taxane-resistant breast cancer models. | [12][15] |

Experimental Protocol: Human Tumor Xenograft Efficacy Study (General)

-

Animal Models: Female athymic nude mice (4-6 weeks old) are typically used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.[17]

-

Tumor Implantation: Human cancer cells (e.g., 5-10 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) via gavage at specified doses and schedules (e.g., once every 3 weeks). The control group receives the vehicle.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, time to progression, and survival. Body weight and general health are monitored as indicators of toxicity.

-

Data Analysis: Mean tumor volumes for each group are plotted over time. TGI is calculated at the end of the study. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.

Caption: General experimental workflow for in vivo efficacy studies.

Preclinical Pharmacokinetics

This compound is characterized by its oral bioavailability and a remarkably long terminal plasma half-life.[4][14]

| Species | Route | Key PK Parameter | Value | Reference |

| Human (Clinical Data) | Oral | Terminal Half-life (t½) | ~180 hours (~8 days) | [4][14] |

| Human (Clinical Data) | Oral | Bioavailability | ~50-60% | [4] |

Experimental Protocol: Preclinical Pharmacokinetic Study (General)

-

Animal Models: Typically conducted in rodents (e.g., rats) and a non-rodent species (e.g., dogs or non-human primates).[17][18]

-

Dosing: A single dose of this compound is administered via the intended clinical route (oral) and an intravenous (IV) route (to determine absolute bioavailability).

-

Blood Sampling: Serial blood samples are collected from the animals at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72... hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of this compound (and potentially its metabolites) in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key PK parameters, including:

-

Cₘₐₓ: Maximum plasma concentration.

-

Tₘₐₓ: Time to reach Cₘₐₓ.

-

AUC: Area under the plasma concentration-time curve.

-

t½: Terminal elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Absolute oral bioavailability (calculated as [AUCoral/AUCiv] x [Doseiv/Doseoral] x 100).

-

Preclinical Toxicology

Preclinical toxicology studies are essential to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.[19][20][21] For taxanes in general, the primary dose-limiting toxicities are hematological and gastrointestinal.[9][22]

| Species | Dosing | Key Toxicities Observed | Reference |

| Mice & Dogs | Single and repeat-dose IV | Hematologic (Neutropenia), Gastrointestinal | [9] |

| Mice | High dosages | Neurotoxicity | [9] |

| Human (Clinical Data) | Oral, every 3 weeks | Dose-Limiting: Neutropenia, Febrile Neutropenia. Other common: Leukopenia, Diarrhea, Stomatitis, Neuropathy, Alopecia. | [23][24] |

Experimental Protocol: Repeat-Dose Toxicology Study (General)

-

Species Selection: Studies are conducted in at least two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as per regulatory guidelines.[20]

-

Dose and Duration: Animals are administered this compound daily or intermittently (to mimic the clinical schedule) for a specified duration (e.g., 28 days or 3 months). Multiple dose groups (low, mid, high) and a control group (vehicle) are included.[19][21]

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology (e.g., complete blood counts) and clinical chemistry (e.g., liver and kidney function tests) analysis.[19]

-

Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed.

-

Histopathology: A comprehensive set of tissues and organs is collected, preserved, and examined microscopically by a veterinary pathologist to identify any treatment-related changes.

-

Toxicokinetics: Blood samples are collected to determine the systemic exposure (AUC, Cₘₐₓ) at each dose level, which helps in correlating exposure with toxicological findings.[19]

Key Toxicological Findings

-

Hematologic Toxicity: Consistent with the taxane class, the most significant preclinical and clinical toxicity of this compound is myelosuppression, primarily manifesting as neutropenia.[9][23][25] This is a direct consequence of the drug's anti-mitotic effect on rapidly dividing hematopoietic progenitor cells in the bone marrow.

-

Neurotoxicity: While preclinical models suggested this compound might have lower neurotoxicity than docetaxel, peripheral neuropathy was still observed in clinical trials.[14][24] Preclinical assessment of neurotoxicity often involves functional tests and histopathological examination of nerve tissues in animal models.[26][27]

-

Gastrointestinal Toxicity: GI toxicity, including diarrhea and stomatitis, is another common finding for taxanes, resulting from damage to the rapidly proliferating epithelial cells of the GI tract.[9][23]

Conclusion

The preclinical profile of this compound highlights its identity as a potent, orally bioavailable taxane with a distinct pharmacological advantage in its ability to circumvent P-gp-mediated resistance. Its long half-life allows for an infrequent oral dosing schedule.[4][14] However, its development was ultimately halted due to a challenging safety profile in clinical trials, where severe hematologic toxicities were a major concern.[3][6] The comprehensive preclinical data—spanning mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology—remains a valuable resource for the oncology research community, offering crucial lessons for the design and development of future generations of microtubule-targeting agents and oral cytotoxics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 4. onclive.com [onclive.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Discontinuation of Development of Oral Taxane this compound Announced - The ASCO Post [ascopost.com]

- 7. Facebook [cancer.gov]

- 8. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 9. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacology of the taxanes: implications of the differences [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, an advanced-generation oral taxane, as first-line treatment in women with metastatic breast cancer. - ASCO [asco.org]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. ascopubs.org [ascopubs.org]

- 15. ascopubs.org [ascopubs.org]

- 16. ascopubs.org [ascopubs.org]

- 17. mdpi.com [mdpi.com]

- 18. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labinsights.nl [labinsights.nl]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]

- 22. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound, a new oral taxane, in combination with capecitabine: a phase I, dose-escalation study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. onclive.com [onclive.com]

- 25. Toxicities Associated with Docetaxel-Based Regimens in the Adjuvant Treatment of Early-Stage Breast Cancer: A Multicenter Prospective Real-Life Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neurotoxic effects of antineoplastic drugs: the lesson of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Tesetaxel: A Deep Dive into its Chemical Architecture and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesetaxel is a novel, orally bioavailable taxane that has demonstrated significant antitumor activity in preclinical and clinical studies. As a third-generation taxane, its unique chemical structure confers several advantages over its predecessors, paclitaxel and docetaxel, including activity against multidrug-resistant cancer cells and a different safety profile. This technical guide provides an in-depth analysis of this compound's chemical structure, its mechanism of action through tubulin stabilization, and the critical structure-activity relationships that govern its efficacy. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative preclinical and clinical data are presented to support further research and development in this area.

Chemical Structure of this compound

This compound, also known as DJ-927, is a semi-synthetic derivative of a natural taxane. Its chemical formula is C46H60FN3O13, with a molecular weight of 881.98 g/mol . The core of the molecule is a complex diterpene with a characteristic multi-ring taxane skeleton.

Key Structural Features:

-

Taxane Core: A fused ring system that forms the fundamental scaffold of the molecule.

-

C13 Side Chain: A crucial element for its biological activity, this ester-linked side chain at the C13 position of the taxane core is essential for its interaction with tubulin.

-

Modifications for Oral Bioavailability and P-gp Evasion: Unlike paclitaxel and docetaxel, this compound possesses specific chemical modifications that enhance its oral absorption and reduce its susceptibility to efflux by the P-glycoprotein (P-gp) pump, a key mechanism of multidrug resistance.[1][2] These modifications are central to its improved efficacy in resistant tumor models.[1][2]

Mechanism of Action: Tubulin Stabilization

Similar to other taxanes, this compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.

Signaling Pathway of this compound's Action:

Caption: this compound's mechanism of action involves binding to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis.

This compound binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and preventing their disassembly. This disruption of the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles, arrest of the cell cycle at the G2/M phase, and ultimately, induction of apoptosis or programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The specific structural modifications of this compound are critical to its unique pharmacological profile. While detailed SAR studies on a wide range of this compound analogs are not extensively published, the general principles of taxane SAR provide a framework for understanding its activity.

For taxanes, key regions for modification to improve efficacy and overcome resistance include:

-

The C13 side chain: Modifications here can significantly impact binding affinity to tubulin and activity against resistant cell lines.

-

The C10 position: Changes at this position can influence water solubility and overall potency.

-

The C2 benzoyl group: Alterations can affect the molecule's conformation and interaction with the tubulin binding pocket.

This compound's specific substitutions are designed to reduce its recognition by the P-gp efflux pump, thereby increasing its intracellular concentration in resistant cancer cells. This is a significant advantage over first and second-generation taxanes.

Quantitative Data

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated this compound's potent antitumor activity, particularly in taxane-resistant models.

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |

| Mouse Xenograft | Taxane-resistant breast cancer (DU4475) | This compound | 94% reduction in tumor size | [1] |

| Mouse Xenograft | Taxane-resistant breast cancer (DU4475) | Docetaxel | 46% reduction in tumor size | [1] |

| Mouse Xenograft | Taxane-resistant breast cancer (DU4475) | Paclitaxel | 26% reduction in tumor size | [1] |

Clinical Efficacy (CONTESSA Trial)

The Phase 3 CONTESSA trial evaluated this compound in combination with a reduced dose of capecitabine versus capecitabine alone in patients with HER2-negative, hormone receptor-positive metastatic breast cancer previously treated with a taxane.

| Endpoint | This compound + Capecitabine | Capecitabine Alone | Hazard Ratio (95% CI) / p-value |

| Progression-Free Survival (PFS) | 9.8 months | 6.9 months | 0.716 (0.573-0.895); p=0.003 |

| Overall Response Rate (ORR) | 57% | 41% | p=0.0002 |

Clinical Safety (CONTESSA Trial)

The most common Grade 3 or higher treatment-emergent adverse events in the CONTESSA trial are summarized below.

| Adverse Event (Grade ≥3) | This compound + Capecitabine | Capecitabine Alone |

| Neutropenia | 71.2% | 8.3% |

| Diarrhea | 13.4% | 8.9% |

| Hand-foot syndrome | 6.8% | 12.2% |

| Febrile neutropenia | 12.8% | 1.2% |

| Fatigue | 8.6% | 4.5% |

| Hypokalemia | 8.6% | 2.7% |

| Leukopenia | 10.1% | 0.9% |

| Anemia | 8.0% | 2.1% |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay:

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Methodology:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Setup: In a 96-well plate, purified tubulin is mixed with a reaction buffer containing GTP.

-

Compound Addition: this compound or a control compound (e.g., paclitaxel as a positive control, or vehicle as a negative control) is added to the wells.

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which is due to light scattering by the newly formed microtubules, is monitored over time.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of different concentrations of this compound are quantified.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of orally administered this compound in a mouse model.

Workflow for In Vivo Xenograft Study:

References

Methodological & Application

Application Notes: Tesetaxel In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesetaxel is a novel, orally administered taxane derivative that, like other members of its class, exhibits antineoplastic properties by interfering with microtubule dynamics. Its unique pharmacological profile, including its activity in multidrug-resistant tumors, makes it a compound of interest for cancer research. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric cell viability assay (MTT). It also outlines its mechanism of action and provides templates for data presentation and visualization of the experimental workflow.

Introduction to this compound

This compound is a semi-synthetic, orally bioavailable taxane designed to overcome some limitations of earlier taxanes like paclitaxel and docetaxel. It has been investigated in various clinical trials for solid tumors, including breast and gastric cancers.[1] A key feature of this compound is that it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism by which cancer cells develop multidrug resistance.[2] This suggests potential efficacy in tumors that have become resistant to other chemotherapies.[2] Despite promising efficacy in some trials, its clinical development was halted due to significant hematologic toxicities.

Mechanism of Action

The primary mechanism of action for this compound is the disruption of microtubule function.[2]

-

Binding to Tubulin: this compound binds to the β-tubulin subunit of tubulin dimers.

-

Microtubule Stabilization: This binding promotes the assembly of microtubules and stabilizes them by preventing depolymerization.[2] Unlike other agents that cause microtubule disassembly, taxanes "freeze" the microtubule cytoskeleton.

-

Mitotic Arrest: The resulting hyper-stabilized microtubules are dysfunctional and cannot form a proper mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the cell's apoptotic pathways, leading to programmed cell death and thereby inhibiting cancer cell proliferation.[2]

In Vitro Cell Viability Assay Protocol

This protocol describes a method for determining the cytotoxic effects of this compound on a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials and Reagents

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

96-well flat-bottom cell culture plates

-

Microplate reader (capable of reading absorbance at ~570 nm)

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.

-

Incubate the plate for an additional 48 to 72 hours.

-

-

MTT Assay Execution:

-

Following the treatment incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.

-

Data Analysis and Presentation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that inhibits cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Table

As specific preclinical IC₅₀ values for this compound are not widely published, the following table serves as a template for presenting experimentally determined data. Researchers should populate this table with their own results. For context, other taxanes like docetaxel often exhibit IC₅₀ values in the low nanomolar range in sensitive cell lines.

| Cell Line | Cancer Type | P-gp Status | Incubation Time (h) | This compound IC₅₀ (nM) [Mean ± SD] |

| MCF-7 | Breast (ER+) | Low | 72 | [Experimental Value] |

| MDA-MB-231 | Breast (Triple-Negative) | High | 72 | [Experimental Value] |

| NCI-N87 | Gastric | Low | 72 | [Experimental Value] |

| HT-29 | Colorectal | High | 72 | [Experimental Value] |

| A549 | Lung | Moderate | 72 | [Experimental Value] |

| MCF-7/ADR | Breast (Drug-Resistant) | Overexpressing | 72 | [Experimental Value] |

Note: It is recommended to perform at least three independent experiments, each with technical replicates, to ensure the reliability of the results. Comparing the IC₅₀ values in P-gp low-expressing cells (e.g., MCF-7) versus P-gp overexpressing cells (e.g., a resistant subline like MCF-7/ADR) can experimentally validate this compound's ability to evade this resistance mechanism.

References

Application Notes and Protocols for Establishing Tesetaxel-Resistant Cancer Cell Line Models

Introduction

Tesetaxel is an investigational, orally administered taxane with potential therapeutic advantages over other taxanes, including a different resistance profile.[1] The development of cancer cell line models with acquired resistance to this compound is a critical tool for researchers and drug development professionals. These models are instrumental in understanding the molecular mechanisms of drug resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new combination therapies.[2][3] This document provides detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.

Mechanisms of Taxane Resistance

While this compound-specific resistance mechanisms are still under investigation, resistance to taxanes like paclitaxel and docetaxel is well-documented and likely involves similar pathways. These mechanisms are often multifactorial and can include:

-

Alterations in Tubulin and Microtubule Dynamics : Taxanes stabilize microtubules by binding to β-tubulin, leading to mitotic arrest and apoptosis.[4][5] Mutations in tubulin genes or changes in the expression of different tubulin isotypes can reduce drug binding affinity.[4]

-

Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism that actively pumps taxanes out of the cell, reducing intracellular drug concentrations.[5][6][7]

-

Evasion of Apoptosis : Cancer cells can acquire resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins, thereby circumventing the drug-induced cell death program.[5][8]

-

Activation of Survival Pathways : Signaling pathways such as PI3K/AKT, NF-κB, and others can be activated to promote cell survival in the presence of the drug.[4][9]

-

Epithelial-to-Mesenchymal Transition (EMT) : The induction of EMT can lead to a more resistant, stem cell-like phenotype.[5]

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line by Continuous Dose Escalation

This is the most common method for generating drug-resistant cell lines and mimics the gradual development of clinical resistance.[2][10]

1. Initial Cell Culture and Determination of this compound IC50: a. Culture the parental cancer cell line of interest in its recommended complete growth medium. b. Determine the initial sensitivity of the parental cell line to this compound by performing a cell viability assay (e.g., MTT, CCK-8) to calculate the half-maximal inhibitory concentration (IC50).[11] c. Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and expose them to a range of this compound concentrations for a defined period (e.g., 72 hours).[11] d. Plot the dose-response curve to determine the IC50 value.[11]

2. Induction of Resistance: a. Start by treating the parental cells with a low concentration of this compound, typically the IC20 (the concentration that inhibits 20% of cell growth).[10] b. Culture the cells in this drug-containing medium, changing the medium every 3-4 days, until the cell proliferation rate returns to a level comparable to the untreated parental cells.[12] This may take several passages. c. Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments).[2] At each new concentration, allow the cells to recover and resume normal proliferation before the next increase. d. It is advisable to cryopreserve cell stocks at each stage of increased resistance.[12]

3. Isolation and Characterization of Resistant Clones: a. Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate monoclonal resistant cell lines using limiting dilution.[10] b. Expand the selected clones and confirm their resistance by re-evaluating the IC50 of this compound and comparing it to the parental cell line. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. c. A stable resistant cell line should maintain its resistance phenotype after being cultured in drug-free medium for several passages.[11]

Protocol 2: Characterization of the Resistant Phenotype

1. Proliferation Assay: a. Compare the growth rates of the parental and resistant cell lines in the presence and absence of this compound using a cell viability assay.

2. Western Blot Analysis: a. Investigate the expression levels of proteins known to be involved in taxane resistance, such as P-glycoprotein (ABCB1/MDR1), βIII-tubulin, and key proteins in survival and apoptotic pathways (e.g., Akt, Bcl-2).

3. Quantitative Real-Time PCR (qRT-PCR): a. Analyze the mRNA expression levels of genes associated with drug resistance, such as ABCB1. An increase of >2-fold is generally considered significant.[3]